molecular formula C9H9N5O B14638633 N-Phenyl-2-(1H-tetrazol-1-yl)acetamide CAS No. 54769-23-2

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B14638633
CAS No.: 54769-23-2
M. Wt: 203.20 g/mol
InChI Key: OWYNIEQYGMVFJO-UHFFFAOYSA-N
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Description

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The reaction typically requires heating and can be carried out in solvents such as acetonitrile or water .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted tetrazole derivatives .

Scientific Research Applications

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-2-(1H-tetrazol-5-yl)acetamide
  • N-(2-Ethoxyphenyl)-2-(1H-tetrazol-1-yl)acetamide
  • N-(4-Tert-butylphenyl)-2-(1H-tetrazol-1-yl)acetamide

Uniqueness

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is unique due to its specific substitution pattern on the tetrazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group attached to the acetamide moiety can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors .

Properties

CAS No.

54769-23-2

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

N-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C9H9N5O/c15-9(6-14-7-10-12-13-14)11-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15)

InChI Key

OWYNIEQYGMVFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NN=N2

Origin of Product

United States

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